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Compound of Interest

Compound Name: 3-Vinylphenol

Cat. No.: B127234 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
vinylphenol (also known as 3-hydroxystyrene), a valuable intermediate in the synthesis of

pharmaceuticals. The guide is intended for researchers, scientists, and professionals in drug

development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the expected ¹H and ¹³C NMR spectral data for 3-vinylphenol, typically

recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical

shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data
The proton NMR spectrum of 3-vinylphenol is characterized by signals from the aromatic

protons, the vinyl group protons, and the phenolic hydroxyl proton. The integration of these

signals corresponds to the number of protons in each environment.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

-OH ~9.0 - 10.0 Singlet (broad) - 1H

Ar-H ~6.7 - 7.3 Multiplet - 4H

-CH=CH₂ ~6.6 - 6.8
Doublet of

doublets

trans: ~17.6, cis:

~10.9
1H

-CH=CH₂ (trans) ~5.7 - 5.9 Doublet ~17.6 1H

-CH=CH₂ (cis) ~5.2 - 5.4 Doublet ~10.9 1H

Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent and

may be exchangeable with D₂O.

¹³C NMR Data
The ¹³C NMR spectrum of 3-vinylphenol displays distinct signals for each of the eight carbon

atoms in its structure.

Carbon Assignment Chemical Shift (δ, ppm)

C-OH (C1) ~155 - 157

C-H (Ar) ~113 - 130

C-vinyl (C3) ~138 - 140

-CH=CH₂ ~136 - 138

-CH=CH₂ ~113 - 116

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 3-vinylphenol shows characteristic bands

for the hydroxyl, aromatic, and vinyl groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

~3600 - 3200 O-H stretch Phenolic -OH Strong, Broad

~3100 - 3000 C-H stretch Aromatic & Vinyl Medium

~1630 C=C stretch Vinyl Medium

~1600, ~1485 C=C stretch Aromatic Ring Medium-Strong

~1250 C-O stretch Phenolic Strong

~990, ~910
C-H bend (out-of-

plane)
Vinyl Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-vinylphenol, with a molecular weight of 120.15 g/mol , the mass spectrum

is expected to show a prominent molecular ion peak.

m/z Proposed Fragment Significance

120 [M]⁺ Molecular Ion

119 [M-H]⁺ Loss of a hydrogen radical

91 [M-CHO]⁺ Loss of a formyl radical

65 [C₅H₅]⁺ Loss of CO and OH

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 3-vinylphenol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-vinylphenol in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to

obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically

required.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: As 3-vinylphenol is a liquid at room temperature, a neat spectrum can

be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to

form a thin film.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Background Subtraction: A background spectrum of the clean salt plates is recorded and

subtracted from the sample spectrum to remove any atmospheric and instrumental

interferences.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-vinylphenol in a volatile organic solvent

(e.g., dichloromethane or methanol).

Gas Chromatography (GC): Inject a small volume of the solution into a gas chromatograph

equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The

GC oven temperature is programmed to ramp up to ensure separation of the analyte from

the solvent and any impurities.

Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of a mass

spectrometer (typically using electron impact ionization at 70 eV). The mass analyzer scans

a range of m/z values to detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-vinylphenol.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for obtaining and interpreting spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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